molecular formula C17H22N4O3S B2724406 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide CAS No. 364624-04-4

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide

Cat. No.: B2724406
CAS No.: 364624-04-4
M. Wt: 362.45
InChI Key: RADJQSTYBTYUFT-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide (CAS 364624-04-4) is a chemical compound supplied for laboratory research use. With a molecular formula of C17H22N4O3S and a molecular weight of 362.45 g/mol, this substance features a unique structure that incorporates both a sulfonamide and a hexanamide group linked to a phenyl ring . The SMILES notation for this compound is CCCCCC(=O)Nc1ccc(cc1)S(=O)(=O)Nc1nccc(n1)C, which precisely defines its atomic connectivity . This molecular architecture suggests potential as a key intermediate or building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules targeting various enzymes or receptors. The presence of the sulfonamide functional group, a common pharmacophore in many therapeutic agents, makes it a compound of significant interest for developing novel bioactive molecules . Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. Handling should adhere to appropriate safety protocols; refer to the supplied Safety Data Sheet for detailed hazard and precautionary information. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-4-5-6-16(22)20-14-7-9-15(10-8-14)25(23,24)21-17-18-12-11-13(2)19-17/h7-12H,3-6H2,1-2H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJQSTYBTYUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three primary building blocks:

  • Hexanoyl chloride (for the amide formation).
  • 4-Aminobenzenesulfonyl chloride (for the sulfonamide linkage).
  • 4-Methylpyrimidin-2-amine (for the heterocyclic sulfamoyl group).

Key intermediates include:

  • 4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)aniline
  • N-(4-Sulfamoylphenyl)hexanamide

Synthetic Methodologies

Stepwise Sulfonamide Formation Followed by Acylation

Synthesis of 4-Methylpyrimidin-2-amine

4-Methylpyrimidin-2-amine is synthesized via cyclocondensation of ethyl acetoacetate with guanidine carbonate under basic conditions. The reaction proceeds at 120–140°C in ethanol, yielding the pyrimidine core.

Sulfonation of 4-Aminobenzenesulfonyl Chloride

Chlorosulfonation of acetanilide followed by hydrolysis generates 4-aminobenzenesulfonyl chloride. Reacting this intermediate with 4-methylpyrimidin-2-amine in anhydrous dichloromethane (DCM) at 0°C forms 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)aniline.

Reaction Conditions :

  • Solvent : DCM
  • Base : Triethylamine (3 eq.)
  • Temperature : 0°C → room temperature (4 h)
  • Yield : 78%
Acylation with Hexanoyl Chloride

The aniline intermediate is acylated using hexanoyl chloride in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). The product is purified via silica gel chromatography (DCM:MeOH = 50:1).

Reaction Conditions :

  • Solvent : THF
  • Coupling Agent : DMAP (0.1 eq.)
  • Temperature : Reflux (6 h)
  • Yield : 65%

One-Pot Sulfonamide-Acylation Strategy

A streamlined approach involves simultaneous sulfonylation and acylation. 4-Aminobenzenesulfonyl chloride is reacted with 4-methylpyrimidin-2-amine and hexanoyl chloride in a single pot using DCM as the solvent. This method reduces purification steps but requires precise stoichiometric control.

Key Parameters :

  • Molar Ratio : 1:1:1 (sulfonyl chloride:amine:acyl chloride)
  • Base : Pyridine (2 eq.)
  • Yield : 58%

Comparative Analysis of Methods

Parameter Stepwise Method One-Pot Method
Total Yield 51% 58%
Purity (HPLC) 98.5% 95.2%
Reaction Time 12 h 8 h
Purification Complexity High (2 steps) Moderate (1 step)

Data synthesized from

Critical Optimization Parameters

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance sulfonamide formation but may lead to side reactions with acyl chlorides.
  • DCM is preferred for its inertness and ease of removal.

Temperature Control

  • Acylation at 0°C minimizes hydrolysis of hexanoyl chloride.
  • Sulfonylation at room temperature ensures complete reaction without decomposition.

Catalytic Additives

  • DMAP accelerates acylation by activating the carbonyl group.
  • Molecular sieves (4Å) are used in moisture-sensitive steps to absorb trace water.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (DMSO-d6) : δ 10.40 (s, 1H, SO₂NH), 8.21 (d, J = 8.6 Hz, 2H, ArH), 2.86 (t, J = 7.3 Hz, 2H, CH₂CO), 2.42 (s, 3H, CH₃-pyrimidine).
  • MS (ESI) : m/z 362.45 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile-water gradient).
  • Elemental Analysis : C 56.34%, H 6.12%, N 15.45% (calculated for C₁₇H₂₂N₄O₃S).

Industrial-Scale Considerations

  • Cost Efficiency : Stepwise synthesis is preferred for high-purity batches despite lower yield.
  • Waste Management : THF and DCM are recovered via distillation (>90% efficiency).
  • Safety : Hexanoyl chloride requires handling under nitrogen due to moisture sensitivity.

Emerging Methodologies

  • Enzymatic Acylation : Lipase-mediated acylation in ionic liquids reduces side products (patent pending).
  • Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce reaction time by 40%.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where nucleophiles replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl group is believed to play a crucial role in its binding affinity and inhibitory activity. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares a core structure with several sulfonamide-containing derivatives. Key analogs include:

Table 1: Structural Comparison of Sulfamoylphenyl-Based Compounds
Compound Name Structural Variation Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : this compound - C₁₇H₂₂N₄O₃S 362.45 Hexanamide chain, 4-methylpyrimidine sulfonamide
(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide Propanamide chain, naphthalene substituent C₂₄H₂₂N₄O₄S 462.52 Enhanced aromaticity from naphthalene; potential COX-2 inhibition
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide Benzamide core, dimethylphenyl substitution C₂₆H₂₅N₅O₃S 487.58 Increased steric bulk; improved urease inhibition
N-[4-({4-[(1E)-2-(4-Chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide Chlorophenyl-ethenyl substitution on pyrimidine C₂₅H₂₆ClN₅O₃S 508.03 Extended conjugation; possible enhanced bioactivity
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Isoindolinone substituent, pentanamide chain C₂₄H₂₃N₅O₅S 493.53 Polar dioxoisoindolinyl group; altered solubility

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Yield (%) Rf Value IR Peaks (cm⁻¹) Elemental Analysis (C/H/N/S)
Target Compound - - - - C: 62.32%; H: 4.79%; N: 12.87%; S: 6.93% (theoretical)
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide 159–161 75.6 0.81 3462 (N-H), 1650 (C=O) Found: C: 64.71%; H: 5.28%; N: 14.37%; S: 6.35%
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide 168–173 70.2 0.79 3300 (N-H), 1680 (C=O) Found: C: 58.41%; H: 4.70%; N: 14.19%; S: 6.50%
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide - 38 - - HRMS: [M+H]+ 613.2349

Key Observations :

  • Solubility : The hexanamide chain in the target compound may confer higher lipophilicity compared to shorter-chain analogs (e.g., propanamide in ), impacting membrane permeability.
  • Stability : Higher melting points (e.g., 168–173°C in ) correlate with rigid aromatic substituents, whereas flexible chains (e.g., hexanamide) may reduce crystallinity.
  • Synthetic Accessibility : Yields for structurally complex analogs (e.g., pyrrolo[2,3-d]pyrimidine derivatives) are lower (~38%), likely due to multi-step syntheses .

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide, also known by its CAS number 364624-04-4, is a synthetic organic compound notable for its complex structure, which includes a pyrimidine ring, a sulfamoyl group, and a hexanamide chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article aims to explore the biological activity of this compound by reviewing relevant studies, mechanisms of action, and potential applications.

Molecular Formula

The molecular formula of this compound is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S with a molecular weight of 362.45 g/mol.

Structural Characteristics

The compound features:

  • Pyrimidine ring : Contributes to the compound's biological activity.
  • Sulfamoyl group : Enhances binding affinity to molecular targets.
  • Hexanamide chain : Provides structural stability and influences pharmacokinetics.

This compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.

Research Findings

  • Anti-inflammatory Activity : In vitro studies have shown that this compound significantly inhibits the production of inflammatory cytokines in cultured macrophages. The compound demonstrated IC50 values comparable to established anti-inflammatory agents like ibuprofen and celecoxib.
  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit various enzymes related to inflammatory pathways. For example, it was found to inhibit lipoxygenase activity, further supporting its role as an anti-inflammatory agent.
  • Receptor Binding Assays : Binding studies indicate that this compound interacts with specific receptors involved in pain and inflammation signaling pathways, suggesting potential analgesic properties.

Case Studies

A recent study investigated the efficacy of this compound in an animal model of rheumatoid arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to controls treated with placebo. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamideStructureAnti-inflammatory
N-[4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl]acetamideStructureEnzyme inhibition
N-[4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl]tricyclo[4.3.1.13,8]undecane-3-carboxamideStructurePotential anti-cancer

Uniqueness

This compound is unique due to its specific combination of functional groups that confer distinct chemical properties and biological activities not found in similar compounds.

Q & A

Basic Research Questions

Q. What are the key structural features of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide, and how do they influence reactivity?

  • Answer : The compound contains a pyrimidine ring (4-methyl-substituted), a sulfamoyl linker, and a hexanamide chain. The sulfamoyl group enables hydrogen bonding with biological targets, while the hexanamide chain contributes to lipophilicity, affecting membrane permeability. Structural confirmation via NMR and IR spectroscopy is critical, with specific peaks for sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

Q. What synthetic routes are validated for this compound?

  • Answer : A common method involves coupling 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline with hexanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization (temperature: 0–25°C, time: 12–24 hours) ensures >70% yield. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize its stability under experimental conditions?

  • Answer : Stability assays in buffers (pH 2–9) and solvents (DMSO, ethanol) are essential. For example, the compound degrades at pH <3 due to sulfonamide hydrolysis. Store at –20°C in anhydrous DMSO to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Answer : Systematically modify substituents:

Position Modification Impact
Pyrimidine C4Replace methyl with ethylAlters steric hindrance for target binding
Hexanamide chainShorten to butanamideReduces lipophilicity, affecting bioavailability
Sulfamoyl linkerIntroduce electron-withdrawing groups (e.g., –NO₂)Enhances enzyme inhibition potency
SAR data should be validated using enzyme assays (e.g., urease inhibition) and molecular docking (AutoDock Vina) to predict binding modes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigation steps:

  • Replicate assays in ≥3 independent studies.
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzyme kinetics).
  • Purity reassessment via LC-MS (mass accuracy <2 ppm) .

Q. How can computational methods predict interactions with biological targets?

  • Answer : Use molecular docking (AutoDock Vina) with a hybrid scoring function to assess binding to enzymes like urease or kinases. Key parameters:

  • Grid box size: 25 ų centered on the active site.
  • Exhaustiveness: 20 for accuracy.
    Post-docking analysis (e.g., LigPlot+) identifies critical interactions (e.g., hydrogen bonds with Arg439 of urease) .

Methodological Considerations

Q. What experimental controls are mandatory for pharmacological assays?

  • Answer : Include:

  • Positive controls (e.g., acetohydroxamic acid for urease inhibition).
  • Solvent controls (e.g., DMSO ≤0.1% v/v).
  • Cell viability controls (MTT assay) for cytotoxicity studies .

Q. How to address low yields in scaled-up synthesis?

  • Answer : Optimize stoichiometry (1.2:1 molar ratio of hexanoyl chloride to aniline derivative) and use slow addition of reagents to minimize side reactions. Recrystallization in ethyl acetate/hexane (3:1) improves purity .

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